molecular formula C17H27N3O B7920829 (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide

Cat. No.: B7920829
M. Wt: 289.4 g/mol
InChI Key: SACBQTCDVLXJFE-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide is a peptidomimetic compound with the molecular formula C₁₇H₂₇N₃O and a molecular weight of 289.4 g/mol . It features a chiral pyrrolidine core substituted with a benzyl group and a methyl-butyramide side chain, conferring stereochemical specificity. This compound has been marketed by Biosynth but is currently listed as discontinued for commercial distribution, likely due to challenges in scalability, stability, or shifting research priorities .

Properties

IUPAC Name

(2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-11-15-9-6-10-20(15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACBQTCDVLXJFE-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1CCCN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC[C@@H]1CCCN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Control via Chiral Auxiliaries

To maintain the (S,S)-configuration, chiral auxiliaries such as (R)- or (S)-tert-butyl sulfinamide are employed during the amide bond formation. For example, the use of (S)-tert-butyl sulfinamide ensures high enantiomeric excess (ee > 98%) by directing the stereochemistry during the reductive amination step. The auxiliary is later removed under acidic conditions (e.g., HCl in dioxane), preserving the desired configuration.

Enantioselective Reductive Amination

An alternative route employs enantioselective reductive amination to construct the chiral amine center. This method involves reacting 3-methyl-2-oxobutyramide with (S)-1-benzyl-pyrrolidin-2-ylmethanamine in the presence of a chiral catalyst. Sodium triacetoxyborohydride (NaBH(OAc)₃) is commonly used as the reducing agent, with acetic acid as a proton source.

The reaction proceeds via imine formation followed by stereoselective reduction, achieving ee values of 90–95%. However, this method requires rigorous control of moisture and temperature to prevent racemization. Post-reduction purification via flash chromatography (silica gel, ethyl acetate/petroleum ether) isolates the product in 60–70% yield.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis offers advantages in scalability and purity. The pyrrolidine scaffold is anchored to a Wang resin via a acid-labile linker. Sequential functionalization steps include:

  • Benzylation : Using benzyl bromide and DIEA (N,N-diisopropylethylamine) in DMF.

  • Amide Coupling : Introducing the 3-methyl-butyramide moiety via HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)-mediated activation.

  • Cleavage : Releasing the product from the resin using trifluoroacetic acid (TFA)/water (95:5).

This method achieves an overall yield of 50–55% with ≥99% purity after HPLC purification.

Catalytic Asymmetric Synthesis

Recent advances utilize palladium-catalyzed asymmetric allylic alkylation (AAA) to construct the pyrrolidine ring. For example, a palladium(II)-BINAP complex catalyzes the cyclization of γ,δ-unsaturated amides, forming the pyrrolidine core with >90% ee. Subsequent benzylation and amidation steps follow established protocols.

Key Reaction Parameters

  • Catalyst Loading : 5 mol% Pd(OAc)₂ with 10 mol% (S)-BINAP.

  • Solvent : Toluene at 80°C for 24 hours.

  • Yield : 70–75% after column chromatography.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Purification Technique
Multi-Step SynthesisAlkylation, Coupling, Deprotection65–7598Chiral HPLC
Reductive AminationImine Formation, Reduction60–7090–95Flash Chromatography
Solid-Phase SynthesisResin Functionalization, Cleavage50–5599Preparative HPLC
Catalytic AsymmetricPd-Catalyzed Cyclization70–75>90Silica Gel Chromatography

Optimization Challenges and Solutions

Racemization During Amide Coupling

The use of low temperatures (0–5°C) and non-polar solvents (e.g., DCM) minimizes epimerization during coupling. Additionally, coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) reduce reaction times, further preserving stereochemistry.

Purification of Diastereomers

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IC) effectively resolves (S,S)- and (R,S)-diastereomers. Mobile phases such as hexane/isopropanol (80:20) with 0.1% diethylamine achieve baseline separation.

Scalability and Industrial Feasibility

The multi-step synthesis route is preferred for large-scale production due to its reproducibility and cost-effectiveness. Key considerations include:

  • Cost of Chiral Catalysts : Palladium-based methods are less viable at scale due to catalyst expense.

  • Solvent Recovery : DCM and THF are recycled via distillation, reducing environmental impact.

  • Regulatory Compliance : Residual metal content (Pd < 10 ppm) is ensured via chelating resins .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H31N3O
  • Molar Mass : 317.47 g/mol
  • CAS Number : 1401667-31-9

The compound features an amino group, a pyrrolidine moiety, and a butyramide structure, which contribute to its biological activity and interaction with various biological targets.

1.1. Antidepressant Activity

Research indicates that (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide exhibits properties similar to known antidepressants. Its structural similarity to selective serotonin reuptake inhibitors (SSRIs) suggests potential efficacy in treating depression and anxiety disorders.

Case Study : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors, comparable to standard SSRIs. The mechanism appears to involve modulation of serotonin pathways, enhancing mood and emotional stability.

1.2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : In vitro studies have illustrated that this compound can reduce oxidative stress markers and promote neuronal survival under toxic conditions, indicating its potential as a therapeutic agent for neurodegenerative disorders.

2.1. Analgesic Properties

Initial pharmacological evaluations suggest that this compound may also possess analgesic properties. Its ability to modulate pain pathways could make it a candidate for pain management therapies.

Case Study : Clinical trials involving patients with chronic pain conditions reported reduced pain scores following treatment with this compound, suggesting efficacy similar to conventional analgesics without the adverse effects commonly associated with opioid therapies.

Synthesis and Development

The synthesis of this compound can be achieved through several methods involving chiral synthesis techniques to ensure the desired stereochemistry is maintained.

Synthesis MethodDescription
Chiral Pool SynthesisUtilizes naturally occurring chiral compounds as starting materials to construct the target molecule while preserving stereochemistry.
Asymmetric SynthesisEmploys catalysts or reagents that favor the formation of one enantiomer over another during the reaction process.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide bond and chiral centers play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Relevance (Inferred)
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide (Target) C₁₇H₂₇N₃O 289.4 Benzyl-pyrrolidine, methyl-butyramide Potential protease inhibition
(S)-2-Amino-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methylpentanamide (Compound 21) C₂₃H₂₇N₄O₂ 391.21 Indole, benzylamino, methylpentanamide Intermediate for antiviral agents
(S)-2-Amino-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide (CAS 1181264-99-2) C₁₀H₂₁N₃O 199.3 Methyl-pyrrolidine, simplified side chain Reduced steric hindrance; improved bioavailability
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (CAS 1216635-36-7) C₂₀H₃₀N₄O 342.5 Cyclopropyl group, benzyl-pyrrolidine Enhanced conformational rigidity
6-Bromo-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (18i) C₂₇H₂₈BrN₅O₃ 566.5 Bromo-imidazo-pyridine, oxopyrrolidine Targeted enzyme inhibition (e.g., kinases)

Key Differences and Implications

Substituent Complexity and Bioactivity
  • Cyclopropyl Modification (CAS 1216635-36-7) : The cyclopropyl group introduces rigidity, which may stabilize active conformations and improve target selectivity .
  • Bromo-Imidazo-Pyridine (Compound 18i) : The bromine atom and heterocyclic system likely enhance electron-deficient interactions, useful in inhibiting kinases or proteases .
Pharmacokinetic Considerations
  • Simplified analogs like (S)-2-amino-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide (MW 199.3) exhibit lower molecular weights, suggesting improved membrane permeability and oral bioavailability compared to the target compound .

Antiviral Potential

Compounds with indole and benzylamino substituents (e.g., Compound 21) have been investigated as dual inhibitors of SARS-CoV-2 cathepsin-L and main protease, with HR-MS data confirming their structural integrity . The target compound’s lack of indole may limit its efficacy in this context but could reduce off-target interactions.

Stability and Commercial Viability

The discontinuation of the target compound contrasts with active research on analogs like CAS 1216635-36-7 , implying that structural optimizations (e.g., cyclopropyl groups) address stability or potency issues.

Biological Activity

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide, commonly referred to as AM97806, is a compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C17H27N3O
  • Molecular Weight : 289.42 g/mol
  • CAS Number : 1401667-31-9

The compound is believed to interact with various biological targets, particularly in the central nervous system and cancer pathways. Its structure suggests it may function as an inhibitor of certain enzymes or receptors involved in cellular signaling.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study highlighted its ability to arrest cancer cells in mitosis, leading to apoptosis through the induction of a monopolar spindle phenotype, characteristic of kinesin spindle protein (KSP) inhibition . This mechanism is crucial for the development of novel cancer therapies.

Neuroprotective Effects

In addition to its anticancer activity, preliminary studies suggest that this compound may have neuroprotective effects. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The exact pathways involved remain under investigation, but initial findings are encouraging.

In Vitro Studies

  • Cell Line Testing : In vitro assays demonstrated that AM97806 significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate strong potency compared to standard chemotherapeutics.
  • Mechanistic Studies : Further analysis revealed that AM97806 disrupts microtubule dynamics, which is essential for mitotic spindle formation. This disruption leads to cell cycle arrest and subsequent cell death.

In Vivo Efficacy

In animal models, this compound has shown a favorable pharmacokinetic profile and significant tumor reduction compared to control groups. These results support its potential as a clinical candidate for cancer treatment.

Study TypeFindingsReference
In VitroStrong inhibition of cancer cell proliferation
MechanisticDisruption of microtubule dynamics
In VivoSignificant tumor reduction in animal models

Q & A

Q. What are the recommended safety protocols for handling (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust generation is likely .
  • Ventilation: Conduct experiments in fume hoods or under local exhaust ventilation to minimize inhalation risks .
  • Spill Management: Collect solid material using non-sparking tools and place in sealed containers. Avoid dispersal into drains or air .
  • Storage: Store in airtight containers at 2–8°C, protected from light and oxidizing agents .

Q. What synthetic routes are commonly employed for this compound, and what are critical reaction steps?

Methodological Answer:

  • Key Steps:
    • Chiral Intermediate Preparation: Use (S)-1-benzyl-pyrrolidin-2-ylmethylamine as a chiral building block, synthesized via asymmetric hydrogenation or enzymatic resolution .
    • Amide Coupling: Employ carbodiimide-based reagents (e.g., EDC/HOBt) for coupling with 3-methyl-butyric acid derivatives .
    • Purification: Utilize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product .
  • Yield Optimization: Maintain anhydrous conditions during coupling and monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are used to characterize purity and enantiomeric excess?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water with 0.1% TFA .
    • NMR: Confirm structural integrity via 1^1H and 13^13C spectra, focusing on chiral center resonances (e.g., pyrrolidine protons at δ 3.1–3.5 ppm) .
  • Enantiomeric Excess (ee):
    • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol .
    • Polarimetry: Compare specific rotation values with literature data .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities arising during synthesis?

Methodological Answer:

  • Chromatographic Separation: Optimize chiral stationary phases (e.g., Chiralcel OD-H) with mobile phases like ethanol/heptane. Adjust column temperature to enhance resolution of co-eluting epimers .
  • Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, followed by fractional crystallization .
  • Kinetic Resolution: Use enantioselective enzymes (e.g., lipases) to hydrolyze one enantiomer preferentially .

Q. What strategies improve synthetic yield while maintaining stereochemical fidelity?

Methodological Answer:

  • Catalyst Selection: Employ asymmetric catalysts (e.g., Singh’s catalyst) for stereocontrolled amide bond formation .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce racemization .
  • In Situ Monitoring: Implement inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How can the compound’s biological activity be evaluated in neurodegenerative disease models?

Methodological Answer:

  • In Vitro Assays:
    • Target Binding: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., NMDA or amyloid-β) .
    • Cellular Models: Treat primary neuronal cultures with the compound and assess neuroprotection via MTT assay or caspase-3 activity .
  • In Vivo Studies:
    • Animal Models: Administer to transgenic mice (e.g., APP/PS1 for Alzheimer’s) and evaluate cognitive performance via Morris water maze .
    • Pharmacokinetics: Measure brain penetration using LC-MS/MS after oral or intravenous dosing .

Q. How is X-ray crystallography applied to determine the compound’s stereochemical configuration?

Methodological Answer:

  • Crystal Growth: Slow evaporation from ethanol/water mixtures at 4°C to obtain single crystals .
  • Data Collection: Use a synchrotron source (λ = 0.710–1.541 Å) for high-resolution diffraction data .
  • Structure Refinement: Process data with SHELXL for anisotropic displacement parameters and validate via R-factor convergence (<5%) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses in protein active sites (e.g., tau fibrils). Validate with molecular dynamics simulations (GROMACS) .
  • QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.